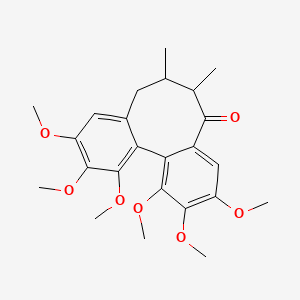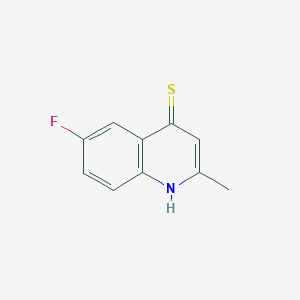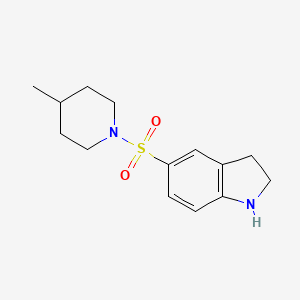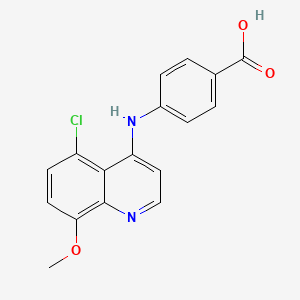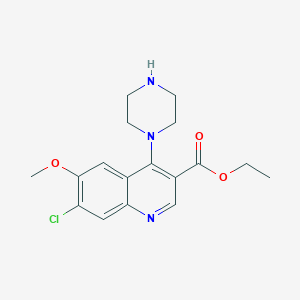
Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a methoxy group, and a piperazine ring, making it a versatile molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a base.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions. This can be done by reacting the quinoline derivative with piperazine in the presence of a suitable solvent like ethanol.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the quinoline with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various piperazine-substituted quinoline derivatives.
科学的研究の応用
Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-microbial and anti-cancer properties.
Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms of action of quinoline-based drugs.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline core.
Quinacrine: Another anti-malarial drug with structural similarities.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness
Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its methoxy and piperazine groups enhance its solubility and bioavailability, making it a valuable compound for drug development.
特性
分子式 |
C17H20ClN3O3 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
ethyl 7-chloro-6-methoxy-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-24-17(22)12-10-20-14-9-13(18)15(23-2)8-11(14)16(12)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |
InChIキー |
XEPYRELVJANWAL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


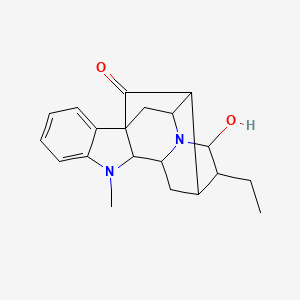
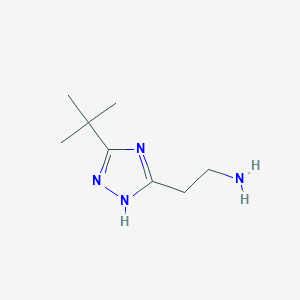
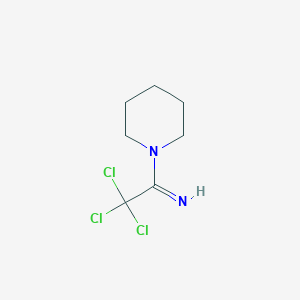
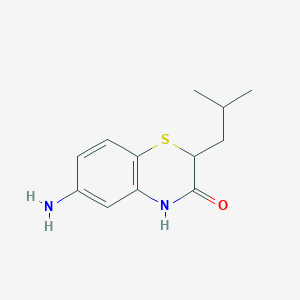

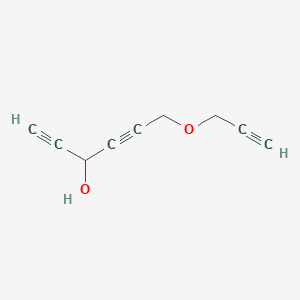
![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)
